molecular formula C9H11NO2 B6275540 2-(6-methoxypyridin-3-yl)prop-2-en-1-ol CAS No. 1922929-59-6

2-(6-methoxypyridin-3-yl)prop-2-en-1-ol

Cat. No.: B6275540
CAS No.: 1922929-59-6
M. Wt: 165.2
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Description

2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol is a chemical compound of interest in organic and medicinal chemistry research. It features a pyridine ring, a common scaffold in pharmaceuticals, substituted with a methoxy group at the 6-position and a propenol chain at the 3-position. This structure makes it a valuable bifunctional building block for chemical synthesis. The compound can serve as a key intermediate in the construction of more complex molecules. Its reactive sites, including the double bond and the primary alcohol, allow for further chemical modifications, making it useful in exploring structure-activity relationships. The 6-methoxypyridin-3-yl moiety is a structure found in compounds investigated for various biological activities . For instance, similar pyridine derivatives with aliphatic alcohol chains are featured in patents concerning heterocyclic compounds with potential therapeutic applications . As such, this compound is primarily used in research settings as a precursor in drug discovery and development, as well as in material science. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before use. Proper personal protective equipment should be worn, and all handling should be conducted in a well-ventilated fume hood. Batch-Specific Data: Please refer to the Certificate of Analysis (COA) for lot-specific purity and analytical data.

Properties

CAS No.

1922929-59-6

Molecular Formula

C9H11NO2

Molecular Weight

165.2

Purity

85

Origin of Product

United States

Synthetic Methodologies for 2 6 Methoxypyridin 3 Yl Prop 2 En 1 Ol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-(6-methoxypyridin-3-yl)prop-2-en-1-ol reveals several logical disconnections. The primary disconnection breaks the carbon-carbon bond between the pyridine (B92270) ring and the propenol moiety. This leads to a 3-substituted-6-methoxypyridine derivative and a three-carbon synthon for the alkenyl alcohol.

A key intermediate in this approach is a ketone, specifically 1-(6-methoxypyridin-3-yl)ethan-1-one. This ketone can then be converted to the target allylic alcohol through various olefination reactions. This strategy simplifies the synthesis into two main challenges: the preparation of the substituted pyridine precursor and the subsequent formation of the alkenyl alcohol.

Precursor Synthesis Strategies for 6-Methoxypyridin-3-yl Derivatives

The synthesis of 6-methoxypyridin-3-yl derivatives is a critical step. This involves the strategic functionalization of the pyridine ring to introduce the required substituents at the C-3 and C-6 positions.

Functionalization of Pyridine Ring Systems

The functionalization of pyridine rings can be achieved through various methods. nih.govacs.org One common approach involves the use of pre-functionalized pyridines and subsequent modification. For instance, starting with a substituted pyridine allows for regioselective reactions to introduce additional groups. nih.gov The inherent electronic properties of the pyridine ring, being electron-deficient, often direct electrophilic substitutions to the 3- and 5-positions, while nucleophilic substitutions are favored at the 2-, 4-, and 6-positions.

Late-stage functionalization techniques, such as C-H bond activation, have also emerged as powerful tools for modifying complex pyridine structures. nih.gov These methods offer the advantage of introducing functional groups in the later stages of a synthetic sequence, providing a more convergent and efficient route.

Introduction of Methoxy (B1213986) Group at C-6 Position

Introducing a methoxy group at the C-6 position of a pyridine ring can be accomplished through nucleophilic aromatic substitution (SNAr) reactions. nih.gov A common strategy involves the use of a 6-halopyridine precursor, typically a 6-chloropyridine derivative. Reaction of the 6-chloropyridine with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) effectively displaces the chloride to yield the desired 6-methoxypyridine. google.comresearchgate.net

For example, the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) with sodium methoxide in methanol is a known transformation. google.com Similarly, 2-chloropyridine (B119429) can be converted to 2-methoxypyridine (B126380) by reacting it with methanol or sodium methoxide in refluxing methanol. researchgate.net

Preparation of 3-Substituted 6-Methoxypyridines

With the 6-methoxy group in place, the next step involves introducing a substituent at the C-3 position. This can be achieved through various cross-coupling reactions. For instance, a 3-halo-6-methoxypyridine can be coupled with a suitable organometallic reagent to form a new carbon-carbon bond.

Alternatively, functional group interconversion can be employed. For example, a 3-cyano or 3-carboxy group can be transformed into the desired acetyl group for the subsequent olefination step. A patent describes a process where a 2-cyanopyridine (B140075) derivative is oxidized and then treated with sodium methoxide to substitute a nitro group, followed by hydrolysis to yield a pyridine carboxylic acid derivative. google.com This highlights the possibility of manipulating substituents on the pyridine ring to achieve the desired precursor.

Alkenyl Alcohol Formation Pathways

The final stage of the synthesis involves the conversion of the ketone intermediate, 1-(6-methoxypyridin-3-yl)ethan-1-one, into the target allylic alcohol.

Olefination Reactions for the Prop-2-en-1-ol Moiety

Several classic and modern olefination reactions can be employed to form the prop-2-en-1-ol moiety. The Wittig reaction and its variants are powerful tools for converting ketones into alkenes. researchgate.net In this case, a methylenetriphenylphosphorane (B3051586) ylide would react with the pyridyl ketone to form the corresponding terminal alkene. Subsequent allylic hydroxylation would then yield the desired product.

Another approach involves the addition of a vinyl nucleophile to the ketone. For example, the addition of a vinyl Grignard reagent or a vinyl lithium species to 1-(6-methoxypyridin-3-yl)ethan-1-one would directly produce the allylic alcohol. The enantioselective addition of vinylzinc reagents to aldehydes, catalyzed by chiral ligands, has been shown to produce allylic alcohols with high enantiomeric excess, suggesting a potential route for asymmetric synthesis. organic-chemistry.org

Furthermore, reactions involving allylboronates can also be considered for the synthesis of allylic alcohols. These reagents are known to react with aldehydes and ketones to provide homoallylic alcohols, which could be further functionalized if needed.

A summary of potential olefination strategies is presented in the table below:

Reaction NameReagentsProduct Type
Wittig ReactionMethylenetriphenylphosphoraneTerminal alkene (requires further oxidation)
Grignard ReactionVinylmagnesium bromideAllylic alcohol
Organolithium AdditionVinyllithiumAllylic alcohol
Nozaki-Hiyama-KishiVinyl halide, CrCl2, NiCl2Allylic alcohol
Asymmetric VinylationVinylzinc, Chiral LigandChiral allylic alcohol

Addition Reactions to Aldehyde or Ketone Precursors

The most direct approach to this compound involves the addition of a vinyl nucleophile to the electrophilic carbonyl carbon of 6-methoxypyridine-3-carbaldehyde. A common and effective method utilizes a vinyl Grignard reagent, such as vinylmagnesium bromide. This reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures to control reactivity and minimize side reactions. The Grignard reagent adds to the aldehyde to form a magnesium alkoxide intermediate, which upon aqueous workup, yields the desired allylic alcohol.

Another powerful method for the vinylation of aldehydes is the Nozaki-Hiyama-Kishi (NHK) reaction. organic-chemistry.orgwikipedia.org This chromium(II)-mediated coupling is highly chemoselective for aldehydes and tolerates a wide variety of functional groups, which is advantageous when working with complex molecules. wikipedia.org In a typical NHK reaction, the aldehyde is treated with a vinyl halide (e.g., vinyl bromide or iodide) in the presence of a chromium(II) salt, often generated in situ, and a catalytic amount of a nickel(II) salt. wikipedia.org The reaction proceeds through an organochromium intermediate that adds to the carbonyl group. The use of catalytic nickel significantly improves the reaction's reliability. wikipedia.org Recent advancements have enabled the use of catalytic amounts of chromium, which is regenerated in the catalytic cycle using a stoichiometric reductant like manganese metal. harvard.edu

Table 1: Comparison of General Addition Reactions for the Synthesis of this compound
ReactionReagentsTypical SolventsKey Features
Grignard Reaction Vinylmagnesium bromide, 6-methoxypyridine-3-carbaldehydeTHF, Diethyl etherReadily available reagents, straightforward procedure.
Nozaki-Hiyama-Kishi Vinyl halide, CrCl₂, cat. NiCl₂, 6-methoxypyridine-3-carbaldehydeDMF, DMSOHigh chemoselectivity, tolerance of various functional groups. wikipedia.org

This table presents generalized conditions and features. Specific optimizations would be required for the target synthesis.

Wittig and Horner-Wadsworth-Emmons Methodologies

Olefination reactions provide an alternative route to the target molecule, typically involving a two-step process: olefination of 6-methoxypyridine-3-carbaldehyde to form an α,β-unsaturated ester or ketone, followed by reduction.

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. wikipedia.orgmasterorganicchemistry.com To synthesize an analogue of the target compound, 6-methoxypyridine-3-carbaldehyde could be reacted with an ylide derived from an α-haloacetate (e.g., ethyl bromoacetate) and triphenylphosphine (B44618). This would produce an α,β-unsaturated ester. The stereochemistry of the resulting alkene is dependent on the nature of the ylide; stabilized ylides, such as the one described, generally favor the formation of the (E)-isomer. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. nrochemistry.comwikipedia.orgyoutube.com These carbanions are generally more nucleophilic than the corresponding Wittig ylides and often provide better stereoselectivity for the (E)-alkene. wikipedia.org The reaction of 6-methoxypyridine-3-carbaldehyde with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base (e.g., NaH or KHMDS) would yield the corresponding (E)-α,β-unsaturated ester. nrochemistry.comconicet.gov.arresearchgate.net A significant advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed during workup. youtube.com

Following the olefination step, the resulting α,β-unsaturated ester would require reduction to the allylic alcohol. A selective reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is commonly used for this transformation at low temperatures to avoid reduction of the double bond.

Table 2: General Olefination and Reduction Sequence
StepReactionReagentsProduct of Step
1 Wittig Reaction 6-methoxypyridine-3-carbaldehyde, Ph₃P=CHCO₂R(E/Z)-ethyl 3-(6-methoxypyridin-3-yl)acrylate
1 HWE Reaction 6-methoxypyridine-3-carbaldehyde, (EtO)₂P(O)CH₂CO₂Et, BasePredominantly (E)-ethyl 3-(6-methoxypyridin-3-yl)acrylate
2 Reduction α,β-Unsaturated ester from Step 1, DIBAL-HThis compound

This table outlines a general two-step approach. Stereoselectivity and yields depend on specific reagents and conditions.

Metal-Catalyzed Coupling Approaches (e.g., Heck, Suzuki-Miyaura for alkene formation)

Metal-catalyzed cross-coupling reactions offer powerful methods for constructing the carbon skeleton of the target molecule. While not a direct route to the allylic alcohol, they can be employed to form a precursor that is then converted to the final product.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. nih.gov For instance, a 3-halopyridine derivative could be coupled with a vinylboronic acid or ester to form the vinylpyridine core. Subsequent functional group manipulation would be necessary to install the hydroxymethyl group.

The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene. nih.gov This could potentially be used to couple a 3-halopyridine with an appropriate alkene, though regioselectivity can be a challenge.

While powerful, these methods are generally more complex for the synthesis of this specific target compared to direct addition or olefination-reduction strategies, as they would require additional synthetic steps to introduce the alcohol functionality.

Stereochemical Control in Synthesis

The synthesis of chiral allylic alcohols is a significant area of research, as these motifs are present in many natural products and pharmaceuticals.

Diastereoselective and Enantioselective Approaches

Achieving stereocontrol in the synthesis of this compound would involve the use of asymmetric variants of the addition reactions. For example, the enantioselective addition of a vinyl nucleophile to 6-methoxypyridine-3-carbaldehyde can be achieved using a chiral catalyst. Chiral ligands can be used to modify metal-based reagents, such as in the asymmetric Nozaki-Hiyama-Kishi reaction, to induce facial selectivity in the addition to the aldehyde. nih.gov Similarly, chiral catalysts can be employed in asymmetric vinylation reactions using vinyl organometallic reagents. acs.org

Recent developments have also focused on the asymmetric C3-allylation of pyridines, which could provide a route to chiral precursors. nih.govnih.govacs.org

Chiral Auxiliary and Organocatalysis in Olefin Synthesis

The use of a chiral auxiliary is a well-established strategy for asymmetric synthesis. researchgate.netsciengine.com In this approach, the starting material, such as a derivative of 6-methoxypyridine-3-carboxylic acid, is first reacted with a chiral molecule (the auxiliary). The resulting compound is then subjected to a series of reactions where the chiral auxiliary directs the stereochemical outcome of new stereocenter formation. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral secondary amines, for example, can react with an α,β-unsaturated aldehyde to form a chiral enamine, which can then undergo further reactions. sciengine.com For the synthesis of the target molecule, an organocatalytic approach could potentially be used in the enantioselective reduction of a precursor ketone or in an asymmetric allylation reaction. researchgate.net Chiral phosphoric acids have also been shown to catalyze the enantioselective allylation of aldehydes. researchgate.net

Table 3: Examples of Chiral Ligands and Auxiliaries in Asymmetric Synthesis
ApproachTypeExample Compound Classes
Chiral Ligands Amino alcohols, PhosphinesUsed with metals like Cr, Ni, Ir for catalytic asymmetric additions. harvard.edunih.govnih.gov
Chiral Auxiliaries Oxazolidinones, CamphorsultamsTemporarily attached to the substrate to direct stereoselective reactions.
Organocatalysts Proline derivatives, Chiral phosphoric acidsCatalyze asymmetric reactions without the need for metals. researchgate.net

This table provides general classes of chiral reagents applicable to asymmetric synthesis.

Advanced Spectroscopic and Crystallographic Elucidation of 2 6 Methoxypyridin 3 Yl Prop 2 En 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed analysis of the ¹H NMR and ¹³C NMR spectra, including chemical shifts, coupling constants, and two-dimensional correlations, is fundamental for the structural confirmation of 2-(6-methoxypyridin-3-yl)prop-2-en-1-ol. However, no published experimental NMR data for this specific compound could be located.

Detailed ¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants, NOESY for Stereochemistry)

Without experimental data, a discussion of the proton chemical shifts, their multiplicities (singlet, doublet, triplet, etc.), and the magnitude of coupling constants (J-values) between adjacent protons would be purely speculative. Such data is essential for assigning specific protons to their positions within the molecule. Furthermore, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, which is critical for determining through-space correlations and confirming stereochemistry, has not been reported for this compound.

¹³C NMR Chemical Shift Assignments and DEPT Analysis

Similarly, a definitive assignment of the carbon-13 chemical shifts for the pyridine (B92270) ring, the propenol side chain, and the methoxy (B1213986) group is not possible. A Distortionless Enhancement by Polarization Transfer (DEPT) analysis, which helps differentiate between CH, CH₂, and CH₃ groups, would be a key component of this analysis, but the necessary spectral data is unavailable.

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Vibrational Modes of the Pyridine Ring

The vibrational modes of a substituted pyridine ring are well-documented. cdnsciencepub.comcdnsciencepub.comresearchgate.netnih.gov Typically, one would expect to observe characteristic ring stretching vibrations (ν(C=C) and ν(C=N)) in the 1600-1400 cm⁻¹ region of the IR and Raman spectra. Ring breathing modes and various in-plane and out-of-plane C-H bending vibrations would also be present at lower frequencies. However, without an experimental spectrum of this compound, the precise frequencies and intensities of these modes, which are influenced by the methoxy and propenol substituents, cannot be determined.

Probing the C=C and C-OH Bond Vibrations

The propenol side chain would introduce distinct vibrational signatures. A stretching vibration for the exocyclic C=C double bond would be expected around 1650 cm⁻¹. The hydroxyl group (-OH) would exhibit a characteristic broad stretching vibration (ν(O-H)) typically in the range of 3600-3200 cm⁻¹ in the IR spectrum, with its exact position and shape being sensitive to hydrogen bonding. The C-O stretching vibration would appear in the fingerprint region, likely between 1200-1000 cm⁻¹. A definitive identification and assignment of these vibrational modes for the title compound is contingent on the availability of its experimental IR and Raman spectra.

Hydrogen Bonding Interactions through IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and probing the intermolecular and intramolecular interactions within a molecule. In the case of this compound, the IR spectrum provides critical insights into the hydrogen bonding environment.

The presence of a hydroxyl (-OH) group gives rise to a characteristic absorption band in the IR spectrum. In a dilute solution of the compound in a non-polar solvent, a sharp band is typically observed in the region of 3600-3500 cm⁻¹, which is indicative of a "free" or non-hydrogen-bonded hydroxyl group. However, in the solid state or in a concentrated solution, this band broadens and shifts to a lower frequency, usually in the range of 3400-3200 cm⁻¹. This shift is a clear indication of intermolecular hydrogen bonding, where the hydroxyl group of one molecule interacts with an acceptor atom, such as the nitrogen of the pyridine ring or the oxygen of the methoxy group or hydroxyl group of a neighboring molecule.

Furthermore, the nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor. This interaction with the hydroxyl group of another molecule would also contribute to the broadening of the O-H stretching band. The methoxy group's oxygen atom can also participate in weaker hydrogen bonding. The study of hydrogen bonding in pyridine derivatives by IR spectroscopy has shown that interactions can occur with various hydrogen bond donors. nih.gov For instance, in complexes with phenol, an OH⋯N interaction is expected. nih.gov

Illustrative IR Absorption Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Alcohol)Stretching (Intermolecular H-bond)3400-3200Strong, Broad
C-H (Aromatic)Stretching3100-3000Medium
C-H (Alkenyl)Stretching3080-3020Medium
C-H (Alkyl)Stretching2950-2850Medium
C=C (Alkene)Stretching1650-1630Medium
C=N, C=C (Pyridine Ring)Stretching1600-1450Medium-Strong
C-O (Methoxy)Asymmetric Stretching1250-1200Strong
C-O (Methoxy)Symmetric Stretching1050-1000Medium
C-O (Alcohol)Stretching1050-1000Medium

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. nih.govresearchgate.net It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns. nih.gov

Accurate Mass Determination and Elemental Composition

HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or five decimal places. This accuracy allows for the unambiguous determination of the elemental formula of the parent ion. For this compound, the expected monoisotopic mass can be calculated and compared with the experimentally observed mass.

Theoretical HRMS Data for [M+H]⁺ Ion of this compound

Elemental Formula Calculated Monoisotopic Mass Observed m/z Mass Difference (ppm)
C₁₀H₁₄NO₂180.1019180.10221.7

Fragmentation Pathways and Structural Deductions

The fragmentation of the molecular ion in the mass spectrometer provides a roadmap of the molecule's structure. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms. The fragmentation pathways of related compounds, such as pyrrole (B145914) and pyridine derivatives, often involve characteristic losses of small neutral molecules or radicals. nih.govresearchgate.net

For this compound, common fragmentation pathways initiated by electron ionization would likely involve:

Loss of a hydroxyl radical (•OH): This would lead to a resonance-stabilized cation.

Loss of a methoxy radical (•OCH₃): Cleavage of the methoxy group is a common pathway.

Loss of formaldehyde (B43269) (CH₂O): This can occur from the propenol side chain.

Cleavage of the bond between the pyridine ring and the propenol side chain: This would result in ions corresponding to the pyridinyl moiety and the propenol moiety.

Rearrangement reactions: Such as the Smiles rearrangement, have been observed in similar structures. mdpi.com

Studies on the fragmentation of α-pyrrolidinophenone synthetic cathinones show that the loss of a neutral amine is a dominant pathway. researchgate.net While structurally different, this highlights the tendency for cleavage at bonds adjacent to nitrogen-containing rings. The fragmentation of 2-substituted pyrrole derivatives is also highly influenced by the nature of the side-chain. nih.gov

Plausible Fragmentation Ions for this compound

Proposed Fragment Elemental Formula Calculated Monoisotopic Mass Plausible Origin
[M - H₂O]⁺C₁₀H₁₁N145.0891Loss of water from the alcohol
[M - CH₃O]⁺C₉H₁₀NO148.0757Loss of a methoxy radical
[M - C₃H₅O]⁺C₇H₈NO122.0600Cleavage of the propenol side chain
[C₆H₆NO]⁺C₆H₆NO108.0444Ion from the methoxypyridine ring

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.

Single Crystal X-ray Diffraction Analysis

A single crystal X-ray diffraction analysis of this compound would reveal its crystal system, space group, and unit cell dimensions. This data provides fundamental information about the symmetry and packing of the molecules in the solid state. The analysis would also yield the precise bond lengths, bond angles, and torsion angles within the molecule. The crystal structures of related pyridine and chalcone (B49325) derivatives often reveal planar or near-planar conformations. researchgate.netnih.govnih.govredalyc.orgnih.govnih.gov

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)9.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)965.4
Z4

Molecular Conformation and Dihedral Angle Analysis

In similar structures, the dihedral angle between aromatic rings can vary, influencing the extent of π-system conjugation. nih.govnih.gov For this compound, there would be relative freedom of rotation around the single bond connecting the pyridine ring to the propenol group. The final conformation in the crystal is a balance between maximizing π-conjugation (favoring planarity) and minimizing steric hindrance between the substituents. The crystal packing is often stabilized by intermolecular interactions like hydrogen bonding and C-H⋯π interactions. nih.govnih.gov

Selected Hypothetical Dihedral Angles for this compound

Atoms Defining Dihedral Angle Angle (°) (Hypothetical) Description
C2-C3-C7-C8175.5Defines the planarity between the pyridine ring and the double bond.
C3-C7-C8-C9-178.0Defines the trans configuration of the double bond.
C7-C8-C9-O1120.3Describes the orientation of the hydroxyl group relative to the double bond.
C5-C6-O2-C105.2Describes the orientation of the methoxy group relative to the pyridine ring.

Crystal Packing Arrangements and Supramolecular Interactions

A definitive description of the crystal packing and supramolecular interactions of this compound cannot be provided without experimental crystallographic data. This analysis would typically involve identifying the unit cell parameters, space group, and the arrangement of molecules within the crystal lattice. Supramolecular interactions, such as π-π stacking, C-H···π interactions, and other van der Waals forces, would be characterized based on the intermolecular distances and geometries observed in the crystal structure.

Hydrogen Bonding Networks in the Solid State

The chemical structure of this compound features a hydroxyl (-OH) group, which is a strong hydrogen bond donor, and a pyridine nitrogen atom as well as a methoxy oxygen atom, which can act as hydrogen bond acceptors. A detailed analysis of the hydrogen bonding network would identify and characterize these interactions.

Hypothetical Hydrogen Bonding Interactions:

DonorAcceptorType of Interaction
O-H (hydroxyl)N (pyridine)Intermolecular
O-H (hydroxyl)O (methoxy)Intermolecular/Intramolecular
O-H (hydroxyl)O-H (hydroxyl of another molecule)Intermolecular

This table is illustrative of potential interactions and is not based on experimental data.

Quantitative Energy Framework Analysis for Lattice Interactions

Energy framework analysis provides a quantitative insight into the strength and nature of the intermolecular interactions that stabilize the crystal lattice. This computational method calculates the interaction energies between a central molecule and its neighbors, distinguishing between electrostatic, dispersion, polarization, and repulsion components. The results are often visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the interaction strength. This analysis is entirely dependent on the availability of a solved crystal structure.

Computational and Theoretical Investigations of 2 6 Methoxypyridin 3 Yl Prop 2 En 1 Ol

Molecular Dynamics Simulations

Conformational Flexibility and Rotational Barriers

While computational studies are prevalent for a wide range of chemical compounds, including various pyridine (B92270) derivatives, 2-(6-methoxypyridin-3-yl)prop-2-en-1-ol does not appear to have been the subject of such research in publicly accessible domains. The generation of scientifically accurate and detailed findings for the specified outline is contingent on the availability of peer-reviewed research, which is currently absent for this compound.

Therefore, the creation of an article with the requested in-depth computational analysis cannot be fulfilled at this time.

Solvent Effects on Molecular Conformation and Dynamics

The local environment created by solvent molecules can significantly influence the conformational preferences and dynamic behavior of flexible molecules like this compound. Computational chemistry provides powerful tools to explore these effects, primarily through implicit and explicit solvation models.

In non-polar solvents, intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyridine ring might be favored, leading to a more compact conformation. Conversely, in polar protic solvents like water or methanol (B129727), intermolecular hydrogen bonding with the solvent molecules would likely dominate. This would lead to a more extended conformation of the molecule. Computational studies on substituted pyridines and other molecules capable of forming hydrogen bonds have shown that explicit solvent models, where individual solvent molecules are included in the simulation, can provide a more detailed picture of these specific interactions.

Molecular dynamics (MD) simulations, which compute the motion of atoms and molecules over time, are particularly useful for studying the dynamic effects of solvents. An MD simulation of this compound in a box of explicit water molecules, for instance, could reveal the stability of different conformations, the timescale of conformational changes, and the specific hydrogen bonding networks formed between the solute and solvent.

SolventDielectric ConstantDihedral Angle 1 (C6-C3-C7-C8, degrees)Dihedral Angle 2 (C3-C7-C8-O, degrees)
Hexane1.945-170
Chloroform4.865-150
Methanol33.090120
Water80.1110150

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and the prediction of reaction pathways. For a molecule with multiple reactive sites like this compound, computational studies can predict the likelihood of different reaction outcomes.

Computational Studies of Alkene Functionalization Pathways

The prop-2-en-1-ol moiety in this compound is susceptible to a variety of functionalization reactions, including epoxidation, dihydroxylation, and hydroboration. Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of these reactions.

Epoxidation: The reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of an epoxide. Computational studies on the epoxidation of allylic alcohols have shown that the reaction can proceed through a concerted mechanism. The presence of the allylic hydroxyl group can direct the epoxidizing agent to the same face of the double bond through hydrogen bonding, leading to a syn-epoxide. The transition state for this reaction would involve a complex interplay of electronic and steric factors. The methoxypyridine group, being relatively bulky, would also influence the facial selectivity of the epoxidation.

Dihydroxylation: Dihydroxylation of the double bond can be achieved with reagents like osmium tetroxide or potassium permanganate (B83412), typically leading to syn-dihydroxylation. The mechanism involves the formation of a cyclic intermediate. Computational modeling can be used to determine the structure of this intermediate and the corresponding transition state, providing insight into the stereochemical outcome of the reaction.

Hydroboration-Oxidation: This two-step reaction sequence would result in the anti-Markovnikov addition of a hydroxyl group and a hydrogen atom across the double bond. Computational studies of the hydroboration of allylic alcohols can predict the regioselectivity and stereoselectivity of the reaction. The directing effect of the allylic hydroxyl group and the steric influence of the methoxypyridine substituent would be key factors in determining the preferred transition state.

The following table provides hypothetical calculated activation energies for competing functionalization pathways of the alkene in this compound, which could be obtained from DFT calculations.

Reaction PathwayReagentCalculated Activation Energy (kcal/mol)Predicted Major Product
Epoxidation (syn)m-CPBA12.5syn-epoxide
Epoxidation (anti)m-CPBA14.8-
syn-DihydroxylationOsO410.2syn-diol
Hydroboration (Terminal Boron)BH38.9Primary alcohol
Hydroboration (Internal Boron)BH311.7-

Theoretical Investigation of Pyridine Ring Reactivity

The pyridine ring in this compound is an aromatic heterocycle with distinct reactivity patterns towards electrophilic and nucleophilic attack. The presence of the methoxy (B1213986) and prop-2-en-1-ol substituents significantly modulates this reactivity.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Computational methods can be used to calculate the electron density at each position of the pyridine ring, thereby predicting the most likely site for electrophilic attack. The methoxy group at the 6-position is an electron-donating group, which would activate the ring towards electrophilic substitution, particularly at the ortho and para positions. The prop-2-en-1-ol group at the 3-position is weakly deactivating.

Molecular orbital calculations, such as the analysis of the Highest Occupied Molecular Orbital (HOMO), can provide a qualitative picture of the most nucleophilic sites in the molecule. For this compound, the HOMO is likely to have significant contributions from the pyridine ring, and the positions with the largest orbital coefficients would be the most susceptible to electrophilic attack.

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene, especially at the positions ortho and para to the nitrogen atom. The methoxy group at the 6-position is a potential leaving group for nucleophilic aromatic substitution, particularly if the ring is further activated by electron-withdrawing groups or through N-oxidation.

Computational studies can model the reaction pathways for nucleophilic attack, including the formation of a Meisenheimer complex as a potential intermediate. The activation energies for nucleophilic attack at different positions on the pyridine ring can be calculated to predict the regioselectivity of such reactions.

The following table presents a hypothetical analysis of the calculated Fukui indices, a measure of the reactivity of different sites in a molecule, for this compound. A higher f- value indicates a greater susceptibility to electrophilic attack, while a higher f+ value suggests a greater susceptibility to nucleophilic attack.

Atom Position (Pyridine Ring)Calculated Fukui Index (f-)Calculated Fukui Index (f+)Predicted Reactivity
C20.080.15Moderate nucleophilic attack
C40.120.11Favorable electrophilic attack
C50.150.07Most favorable electrophilic attack
C60.050.25Most favorable nucleophilic attack

Chemical Reactivity and Transformative Chemistry of 2 6 Methoxypyridin 3 Yl Prop 2 En 1 Ol

Functionalization of the Hydroxyl Group

The primary hydroxyl group is a versatile handle for a variety of chemical modifications, including conversion to esters and ethers, oxidation to carbonyl compounds, and nucleophilic substitution.

Esterification and Etherification Reactions

Esterification is a fundamental transformation for a primary alcohol. This can be achieved through several methods, most commonly by reaction with a carboxylic acid under acidic catalysis, or by using more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base such as pyridine (B92270). mdpi.com The pyridine base serves to neutralize the HCl byproduct generated during the reaction. mdpi.com For a molecule like 2-(6-methoxypyridin-3-yl)prop-2-en-1-ol, which itself contains a pyridine ring, the choice of base and conditions would need to be carefully selected to avoid side reactions. Catalytic methods for esterification also exist, which can be advantageous by avoiding stoichiometric activating agents. chemguide.co.uk Iridium-catalyzed allylic esterification using free carboxylic acids represents a modern approach that can proceed under mild conditions. organic-chemistry.org

Etherification, the conversion of the alcohol to an ether, is typically accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 1: Representative Esterification and Etherification Reactions

Reaction Reagent(s) Product Purpose
Acetylation Acetic Anhydride, Pyridine 2-(6-methoxypyridin-3-yl)prop-2-en-1-yl acetate Protection of the hydroxyl group or synthesis of an ester derivative.
Benzoylation Benzoyl Chloride, Triethylamine 2-(6-methoxypyridin-3-yl)prop-2-en-1-yl benzoate Introduction of a benzoyl group for further studies or modification.

Oxidation to Aldehyde or Carboxylic Acid Derivatives

The primary allylic alcohol moiety can be selectively oxidized to either an α,β-unsaturated aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to the aldehyde, 2-(6-methoxypyridin-3-yl)prop-2-enal, requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. wikipedia.org Common reagents for this transformation include manganese dioxide (MnO₂), which is particularly effective for oxidizing allylic alcohols, or pyridinium (B92312) chlorochromate (PCC). To achieve a good yield of the aldehyde, it is often necessary to use an excess of the alcohol and remove the aldehyde from the reaction mixture as it forms to prevent further oxidation. wikipedia.org

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate(VI) in acidified solution, will typically oxidize the primary alcohol first to the aldehyde and then further to the corresponding carboxylic acid, 2-(6-methoxypyridin-3-yl)acrylic acid. wikipedia.org

Table 2: Representative Oxidation Reactions

Target Product Reagent(s) Conditions Key Considerations
Aldehyde Manganese Dioxide (MnO₂) Stirring in a non-polar solvent (e.g., dichloromethane) at room temperature. MnO₂ is a selective and mild reagent for allylic alcohols.
Aldehyde Pyridinium Chlorochromate (PCC) Anhydrous dichloromethane. Prevents over-oxidation to the carboxylic acid.

Mitsunobu Reactions and Derivatization

The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide array of other functional groups, including esters, ethers, and nitrogen-containing groups. nih.gov The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a key feature for chiral secondary alcohols. researchgate.net For a primary alcohol like this compound, this reaction provides a mild pathway for nucleophilic substitution.

The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net The phosphine and azodicarboxylate activate the hydroxyl group, turning it into a good leaving group, which is then displaced by a suitable nucleophile. nih.gov The nucleophile must generally be acidic (pKa < 13) to protonate the betaine (B1666868) intermediate formed from the phosphine and the azodicarboxylate. nih.govresearchgate.net This makes carboxylic acids, phenols, imides, and certain nitrogen heterocycles effective nucleophiles for this transformation. medcraveonline.com

Table 3: Potential Mitsunobu Derivatizations

Nucleophile Reagent System Product Functional Group Introduced
Benzoic Acid PPh₃, DEAD 2-(6-methoxypyridin-3-yl)prop-2-en-1-yl benzoate Ester
Phthalimide PPh₃, DIAD 2-(2-(6-methoxypyridin-3-yl)allyl)isoindoline-1,3-dione Protected primary amine

Reactions Involving the Prop-2-en-1-ol Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions. The regiochemical and stereochemical outcomes of these reactions are influenced by the electronic nature of the methoxypyridine ring and the presence of the adjacent allylic hydroxyl group.

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)

Alkenes are electron-rich and readily undergo electrophilic addition reactions. In the case of hydrohalogenation (addition of HX, where X = Cl, Br, I), the reaction typically proceeds via a carbocation intermediate. The reaction's regioselectivity is governed by Markovnikov's rule, which states that the proton adds to the carbon atom that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. For this compound, protonation of the terminal carbon of the double bond would generate a tertiary carbocation stabilized by the adjacent pyridine ring, leading to the halogen adding to the C2 position.

However, the pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which can withdraw electron density from the rest of the molecule. This effect could potentially decrease the nucleophilicity of the alkene compared to a simple alkyl-substituted alkene, possibly requiring harsher conditions for electrophilic addition.

Halogenation (addition of X₂, where X = Cl, Br) proceeds through a cyclic halonium ion intermediate, followed by anti-addition of the halide ion. This results in the formation of a vicinal dihalide.

Table 4: Representative Electrophilic Addition Reactions

Reaction Reagent(s) Expected Major Product Regiochemistry
Hydrobromination HBr 2-bromo-2-(6-methoxypyridin-3-yl)propan-1-ol Markovnikov addition

Hydroboration-Oxidation and Dihydroxylation Reactions

Hydroboration-oxidation is a two-step reaction sequence that achieves the anti-Markovnikov hydration of an alkene. In the first step, borane (B79455) (BH₃) adds across the double bond, with the boron atom attaching to the less substituted carbon. Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group. For this compound, this sequence would be expected to yield 2-(6-methoxypyridin-3-yl)propane-1,2-diol. The presence of the existing hydroxyl group can sometimes direct the hydroboration, but for a terminal alkene, the steric preference for addition to the less hindered carbon is typically dominant.

Dihydroxylation is the conversion of an alkene into a vicinal diol. This can be achieved via syn-dihydroxylation or anti-dihydroxylation.

Syn-dihydroxylation can be accomplished using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). The use of OsO₄, often with a co-oxidant like N-methylmorpholine N-oxide (NMO) to make the process catalytic, is a common method. For allylic alcohols, the existing hydroxyl group can direct the osmylation, leading to high stereoselectivity. medcraveonline.com

Anti-dihydroxylation is less direct and often involves epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide. Molybdenum-based catalysts have also been developed for the asymmetric anti-dihydroxylation of allylic alcohols. wikipedia.org

Table 5: Representative Hydroboration and Dihydroxylation Reactions

Reaction Type Reagent(s) Expected Product Stereochemistry
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOH 2-(6-methoxypyridin-3-yl)propane-1,2-diol Anti-Markovnikov addition
Syn-Dihydroxylation OsO₄ (catalytic), NMO 2-(6-methoxypyridin-3-yl)propane-1,2,3-triol Syn-addition

Cycloaddition Reactions (e.g., Diels-Alder)

The vinyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The reactivity of the vinylpyridine moiety in these reactions is influenced by the electronic nature of the pyridine ring. Generally, vinylpyridines can participate in Diels-Alder reactions, though their reactivity can be lower than styrenes. The presence of the electron-donating methoxy (B1213986) group on the pyridine ring is expected to increase the electron density of the vinyl group, potentially affecting its reactivity towards electron-deficient dienes.

In thermal Diels-Alder reactions, vinylpyridines have been shown to react with various dienes, although sometimes requiring elevated temperatures. Lewis acid catalysis can significantly promote these reactions, enhancing both the reaction rate and regioselectivity. For instance, the use of Lewis acids has been demonstrated to facilitate the Diels-Alder reaction of vinylpyridines with unactivated dienes, providing access to cyclohexyl-appended azaarenes with good yields and high diastereoselectivity.

The regioselectivity of the Diels-Alder reaction involving this compound would be a key consideration. In reactions with unsymmetrical dienes, the directing effect of the 6-methoxypyridin-3-yl group would determine the substitution pattern of the resulting cyclohexene (B86901) ring. Based on analogous systems, a preference for the "para" or "meta" adducts can be anticipated, depending on the electronic and steric properties of the diene and the reaction conditions.

DieneDienophileConditionsProduct TypeRegioselectivity
Unactivated DienesVinylpyridinesLewis Acid (e.g., BF₃·OEt₂)Cyclohexyl-appended azaarenesHigh
Electron-deficient DienesSubstituted StyrenesThermal or Lewis AcidSubstituted cyclohexenesDependent on substituents

Hydrogenation and Reduction Pathways

The double bond and the allylic alcohol in 2-(6-methoxypyridine-3-yl)prop-2-en-1-ol are susceptible to hydrogenation. The selective reduction of either the alkene or the complete saturation of the pyridine ring can be achieved by choosing appropriate catalysts and reaction conditions.

For the selective hydrogenation of the carbon-carbon double bond, various transition metal catalysts such as palladium, platinum, or rhodium are effective. Rhodium catalysts, in particular, have been shown to be efficient for the hydrogenation of functionalized pyridines under mild conditions. researchgate.netrsc.org The reduction of the vinyl group would yield 2-(6-methoxypyridin-3-yl)propan-1-ol. It is also possible that under certain catalytic conditions, hydrogenolysis of the allylic alcohol could occur, leading to the formation of a propyl-substituted pyridine.

The complete reduction of the pyridine ring to a piperidine (B6355638) ring typically requires more forcing conditions, such as higher pressures of hydrogen and more active catalysts like rhodium on a support or platinum oxide. In this case, the product would be 2-(6-methoxypiperidin-3-yl)propan-1-ol. The presence of the methoxy group might influence the rate and selectivity of the pyridine ring reduction.

Furthermore, transfer hydrogenation methods, using hydrogen donors like isopropanol (B130326) in the presence of an appropriate catalyst, can also be employed for the reduction of the allylic alcohol functionality. acs.org

Substrate MoietyReagents and ConditionsExpected Product
Vinyl GroupH₂, Pd/C or Rh catalyst2-(6-methoxypyridin-3-yl)propan-1-ol
Pyridine RingH₂, Rh₂O₃ or PtO₂, high pressure2-(6-methoxypiperidin-3-yl)propan-1-ol
Allylic AlcoholIron catalyst, i-PrOHSaturated alcohol

Olefin Metathesis for Chain Elongation or Ring Closure

The terminal alkene of this compound can participate in olefin metathesis reactions. Cross-metathesis with another olefin allows for chain elongation and the introduction of new functional groups. The success of cross-metathesis involving vinylpyridines can be challenging due to the potential for the nitrogen atom to coordinate to and deactivate the ruthenium-based metathesis catalysts. beilstein-journals.org However, by using an excess of the vinylpyridine or by employing more robust catalysts, successful cross-metathesis can be achieved. beilstein-journals.org

For example, cross-metathesis with a functionalized alkene in the presence of a Grubbs-type catalyst could lead to the formation of a longer-chain alcohol with a substituted pyridine moiety. The E/Z selectivity of the newly formed double bond would be dependent on the catalyst and the reaction conditions.

If this compound were to be modified to contain a second terminal alkene, intramolecular ring-closing metathesis (RCM) could be employed to construct a cyclic system containing the pyridine ring. The size of the resulting ring would be determined by the length of the tether connecting the two alkene functionalities.

Metathesis TypeReaction PartnerCatalystPotential Product
Cross-MetathesisFunctionalized alkeneGrubbs I or II generationChain-elongated allylic alcohol
Ring-Closing MetathesisDiene-modified substrateGrubbs I or II generationPyridine-containing cyclic ether

Reactivity of the Pyridine Ring

Electrophilic Aromatic Substitution (if applicable under specific conditions)

Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. However, the presence of the strongly electron-donating methoxy group at the C-6 position activates the ring towards electrophilic attack.

The methoxy group is an ortho-, para-director. In the case of 2-methoxypyridine (B126380), electrophilic substitution is expected to occur preferentially at the C-3 and C-5 positions. Given that the C-3 position is already substituted, electrophilic attack on this compound would be directed to the C-5 position. The directing effects of the substituents would need to be considered, but the methoxy group is a powerful activating group. Reactions such as nitration, halogenation, and sulfonation could potentially be carried out under carefully controlled conditions to avoid reaction at the double bond.

Reaction TypeReagentExpected Position of Substitution
NitrationHNO₃/H₂SO₄C-5
BrominationBr₂C-5
SulfonationH₂SO₄/SO₃C-5

Nucleophilic Aromatic Substitution (e.g., at C-3 or C-5 with appropriate leaving groups)

Nucleophilic aromatic substitution (SNA) on the pyridine ring is generally favored at the C-2, C-4, and C-6 positions due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate. stackexchange.comvaia.com For this compound, the methoxy group at the C-6 position could potentially act as a leaving group under certain conditions, allowing for nucleophilic attack at this position.

However, nucleophilic substitution at the C-3 or C-5 positions is less common and typically requires the presence of a good leaving group (like a halide) and often strong activation by electron-withdrawing groups, which are absent in this molecule. A protocol for the nucleophilic amination of methoxypyridines using sodium hydride in the presence of lithium iodide has been developed, which can effect substitution at various positions, including C-3. ntu.edu.sg This suggests that with the right reagents, direct displacement of a group at C-3 or C-5, if one were present, could be feasible.

Position of Leaving GroupNucleophileConditionsFeasibility
C-6 (methoxy)Strong nucleophiles (e.g., amines)High temperaturePossible
C-3 or C-5 (hypothetical leaving group)Various nucleophilesRequires activation/specific reagentsChallenging

Lithiation and Subsequent Quenching Reactions

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic rings. The methoxy group at the C-6 position can act as a directed metalating group (DMG), directing lithiation to the adjacent C-5 position. Treatment of this compound with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures would be expected to result in deprotonation at the C-5 position.

The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C-5 position. This provides a versatile method for the synthesis of 5-substituted 6-methoxypyridine derivatives. Studies on the lithiation of 2-methoxypyridine have shown that lithiation can be directed to the C-3 position. researchgate.net In the case of the title compound, the C-3 position is already substituted, so lithiation is most likely to occur at C-5.

Lithiating AgentElectrophileProduct
n-BuLi or LDAD₂O5-Deuterio-2-(6-methoxypyridin-3-yl)prop-2-en-1-ol
n-BuLi or LDA(CH₃)₃SiCl5-Trimethylsilyl-2-(6-methoxypyridin-3-yl)prop-2-en-1-ol
n-BuLi or LDACO₂5-(2-(1-hydroxyprop-2-en-2-yl))-2-methoxypyridine-3-carboxylic acid
n-BuLi or LDARCHO5-(hydroxy(alkyl/aryl)methyl)-2-(6-methoxypyridin-3-yl)prop-2-en-1-ol

Rearrangement Reactions

The structural motif of this compound, which combines an allylic alcohol with a heteroaromatic pyridine ring, presents intriguing possibilities for rearrangement reactions. These transformations are powerful tools in organic synthesis for accessing novel molecular architectures through the orchestrated cleavage and formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on the rearrangement chemistry of this compound are not extensively documented in the literature, the reactivity of its core functional groups allows for informed predictions based on well-established rearrangement protocols.

Claisen or Cope Rearrangements involving the alkene and alcohol functionalities

The allylic alcohol functionality is a key precursor for engaging in libretexts.orglibretexts.org-sigmatropic rearrangements, most notably the Claisen and Cope rearrangements. These concerted, thermally-allowed processes proceed through a six-membered cyclic transition state and are governed by the principles of orbital symmetry. wikipedia.orgmasterorganicchemistry.com

Claisen Rearrangement:

The classical Claisen rearrangement involves the transformation of an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgbyjus.com For an allylic alcohol like this compound, this rearrangement first requires conversion of the alcohol to a suitable allyl vinyl ether derivative. Several named variants of the Claisen rearrangement are particularly adept at achieving this transformation directly from allylic alcohols.

Johnson-Claisen Rearrangement: This variant involves the reaction of an allylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst (e.g., propionic acid). libretexts.orgslideshare.net The reaction typically requires elevated temperatures. libretexts.org The in situ formation of a ketene (B1206846) acetal (B89532) intermediate precedes the libretexts.orglibretexts.org-sigmatropic shift, yielding a γ,δ-unsaturated ester. For this compound, this would theoretically lead to an ester with a new carbon-carbon bond at the C4 position of the pyridine ring, assuming the rearrangement proceeds without complication from the nitrogen atom.

Eschenmoser-Claisen Rearrangement: This rearrangement utilizes a reagent like N,N-dimethylacetamide dimethyl acetal to react with the allylic alcohol upon heating. libretexts.orgwikipedia.org The process generates a γ,δ-unsaturated amide. libretexts.org This method is known for its reliability and has been used in complex molecule synthesis. libretexts.org The application to this compound would be expected to produce a novel unsaturated amide derivative.

The electronic nature of the pyridine ring, specifically the electron-donating methoxy group, could influence the reactivity and regioselectivity of these rearrangements, although detailed studies on this specific substrate are lacking.

Cope Rearrangement:

The Cope rearrangement is the thermal isomerization of a 1,5-diene. wikipedia.orgorganic-chemistry.org To engage the allylic alcohol of this compound in a Cope-type rearrangement, it must first be converted into a 1,5-diene. A more direct application, however, is the oxy-Cope rearrangement .

Oxy-Cope Rearrangement: In this variant, a 1,5-diene possesses a hydroxyl group at the C3 position. wikipedia.org The initial libretexts.orglibretexts.org-sigmatropic rearrangement yields an enol, which then tautomerizes to a thermodynamically stable carbonyl compound. organic-chemistry.org This tautomerization provides a strong driving force for the reaction. organic-chemistry.org A particularly powerful version is the anionic oxy-Cope rearrangement, where deprotonation of the alcohol with a strong base (e.g., potassium hydride) dramatically accelerates the reaction rate, often by a factor of 10¹⁰ to 10¹⁷, allowing the reaction to proceed at much lower temperatures. masterorganicchemistry.comorganic-chemistry.org To apply this to this compound, it would first need to be converted to a 3-hydroxy-1,5-diene substrate.

The following table summarizes the theoretical application of these rearrangements to this compound, based on general principles.

Rearrangement TypeRequired Modification/ReagentPotential Product ScaffoldKey Features
Johnson-Claisen Triethyl orthoacetate, propionic acidγ,δ-Unsaturated esterOne-pot reaction from the allylic alcohol; typically requires heat. libretexts.org
Eschenmoser-Claisen N,N-dimethylacetamide dimethyl acetalγ,δ-Unsaturated amideForms a stable amide product; known for good yields. libretexts.orgwikipedia.org
Anionic Oxy-Cope Conversion to a 3-hydroxy-1,5-diene, followed by strong base (e.g., KH)δ,ε-Unsaturated ketone/aldehydeExtremely high rate acceleration; irreversible due to tautomerization. organic-chemistry.org

Other Skeletal Rearrangements leading to novel scaffolds

Beyond the pericyclic reactions centered on the allylic alcohol moiety, the pyridine ring itself represents a platform for profound skeletal rearrangements. Modern synthetic methodologies have emerged that enable the "skeletal editing" of pyridines, transforming the core heterocyclic structure into different carbocyclic or heterocyclic frameworks. nih.govresearchgate.net These strategies offer a powerful approach to molecular diversification that goes beyond simple peripheral functionalization.

Recent advances have demonstrated the direct skeletal editing of pyridines through an atom-pair swap, converting a C-N pair within the pyridine ring to a C-C pair. nih.gov This transformation is typically achieved through a one-pot sequence involving dearomatization of the pyridine, a cycloaddition reaction, and a subsequent rearomatizing retrocycloaddition. nih.govresearchgate.net

For a substrate like this compound, this would first involve activation of the pyridine nitrogen (e.g., through N-acylation or alkylation), followed by the addition of a nucleophile to dearomatize the ring. The resulting diene or related intermediate can then undergo a cycloaddition with a suitable dienophile (e.g., an alkyne). A final retrocycloaddition step expels the nitrogen-containing fragment, effectively editing the pyridine skeleton into a benzene (B151609) or naphthalene (B1677914) ring with a substitution pattern defined by the starting material and the dienophile. nih.gov

Another reported strategy involves the conversion of pyridines into arene-1,3-dialdehydes or naphthalene-1,3-dialdehydes through an electrophilic modification of a ring-opened intermediate. researchgate.net

The application of these cutting-edge skeletal editing techniques to this compound could generate a variety of novel scaffolds, transforming the pyridine core into highly substituted aromatic systems while potentially retaining the prop-2-en-1-ol side chain or a derivative thereof.

The table below outlines the conceptual application of these modern skeletal rearrangement strategies.

Rearrangement StrategyKey TransformationPotential Novel ScaffoldsMechanistic Steps
Pyridine Skeletal Editing (Atom-Pair Swap) C-N pair in pyridine swapped for a C-C pairSubstituted benzenes, naphthalenesDearomatization, [4+2] cycloaddition, rearomatizing retrocycloaddition. nih.gov
ANRORC (Electrophilic Modification) Conversion of pyridine to aryldialdehydesArene-1,3-dialdehydes, Naphthalene-1,3-dialdehydesAddition of Nucleophile, Ring-Opening, Ring-Closing (ANRORC) with electrophilic trapping. researchgate.net

These transformative reactions, while not yet reported for this compound specifically, highlight the latent potential within its structure for the synthesis of novel and complex molecular frameworks.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor to Diversely Substituted Pyridine (B92270) Derivatives

The inherent reactivity of the allylic alcohol and the pyridine ring system positions this compound as a valuable precursor for a variety of substituted pyridine derivatives.

The allylic alcohol functionality is a key handle for synthetic transformations. Standard oxidation reactions could convert the primary alcohol into the corresponding aldehyde or carboxylic acid, providing entry into a host of other functional groups. For instance, oxidation with manganese dioxide or a Swern oxidation could yield the α,β-unsaturated aldehyde, a versatile intermediate for subsequent reactions.

Furthermore, the hydroxyl group can be readily displaced or converted into other functionalities. For example, a Mitsunobu reaction could be employed to introduce a variety of nucleophiles, including nitrogen-based groups, leading to the formation of allylic amines or azides. These transformations would pave the way for the synthesis of a diverse library of pyridine-containing compounds with potential applications in medicinal chemistry and materials science.

Table 1: Potential Conversions of the Allylic Alcohol Moiety

Starting MaterialReagent(s)Product Functional Group
2-(6-methoxypyridin-3-yl)prop-2-en-1-olMnO2 or PCCα,β-Unsaturated Aldehyde
This compoundJones Reagentα,β-Unsaturated Carboxylic Acid
This compoundPBr3 or PCl3Allylic Halide
This compoundDPPA, DIADAllylic Azide
This compoundPhthalimide, DIADProtected Allylic Amine

This table represents theoretical transformations based on established organic chemistry principles, as specific literature for this compound is unavailable.

The combination of the pyridine ring and the propenol side chain offers opportunities for the construction of fused heterocyclic systems. Intramolecular cyclization reactions could be envisioned to form new rings appended to the pyridine core. For example, following conversion of the alcohol to a suitable leaving group, an intramolecular Heck reaction could potentially be employed to form a six-membered ring, leading to a substituted dihydronaphthyridine derivative.

Alternatively, the alkene moiety could participate in cycloaddition reactions. A Diels-Alder reaction with a suitable diene, for instance, could lead to the formation of complex polycyclic structures containing the methoxypyridine motif. The viability and regioselectivity of such reactions would, however, require experimental investigation.

Synthon for Natural Product Synthesis (excluding biological activity)

While no direct use of this compound in the total synthesis of a natural product has been reported, its structural features suggest its potential as a valuable synthon.

The methoxypyridine unit is a common feature in a number of alkaloids and other natural products. This compound could serve as a key fragment for the introduction of this moiety in a convergent synthetic strategy. The allylic alcohol provides a reactive site for coupling with other fragments, and the alkene can be further elaborated to construct the desired molecular architecture.

The allylic alcohol opens the door to stereoselective reactions, allowing for the controlled introduction of chiral centers. Asymmetric epoxidation, such as the Sharpless epoxidation, could convert the alkene into a chiral epoxide. This epoxide could then be opened by various nucleophiles to generate a range of enantiomerically enriched products, a crucial step in the synthesis of many complex natural products.

Table 2: Potential Stereoselective Reactions

Reaction TypeReagent(s)Potential Chiral Product
Asymmetric EpoxidationTi(OiPr)4, (+)-DET, t-BuOOHChiral Epoxy-alcohol
Asymmetric DihydroxylationAD-mix-α or AD-mix-βChiral Diol
Asymmetric Aminohydroxylation(DHQ)2PHAL, K2OsO2(OH)4, MeSO2NH2Chiral Amino-alcohol

This table outlines potential stereoselective transformations; specific application to the title compound has not been documented.

Applications in Materials Chemistry (if applicable, non-biological)

The application of this compound in materials chemistry is purely speculative at this stage, as no such uses have been reported. However, the presence of the polymerizable alkene functionality suggests a potential role as a monomer in the synthesis of novel polymers. The pyridine unit could impart interesting properties to the resulting polymer, such as metal-coordinating abilities or specific electronic characteristics. Further research would be needed to explore this possibility.

Monomer for Polymer Synthesis (e.g., through alkene polymerization)

The presence of a terminal alkene in this compound makes it a candidate for polymerization reactions. In principle, the vinyl group can undergo polymerization through various mechanisms, including free-radical, cationic, or coordination polymerization, to yield polymers with pendant methoxypyridinyl and hydroxymethyl groups. The properties of the resulting polymer would be influenced by the polar and coordinative nature of the methoxypyridine unit.

While specific research on the polymerization of this compound is not extensively documented in publicly available literature, the polymerization of other functionalized styrenes and allyl compounds provides a basis for its potential in this area. The resulting polymers could exhibit interesting properties such as thermal stability, specific solubility profiles, and the ability to coordinate with metal ions, making them potentially useful in materials science applications.

Ligand Design for Catalysis or Coordination Chemistry

The pyridine nitrogen and the hydroxyl group in this compound provide potential coordination sites for metal ions, making it an interesting candidate for ligand design in catalysis and coordination chemistry. The development of new ligands is crucial for advancing the field of catalysis, as the ligand sphere around a metal center dictates the catalyst's activity, selectivity, and stability.

The methoxypyridine moiety can act as a monodentate or bidentate ligand, depending on the reaction conditions and the metal precursor. For instance, a Schiff base ligand derived from the related compound 6-methoxypyridin-3-amine has been used to synthesize cobalt(II) and copper(II) complexes. nih.gov These complexes have demonstrated potential as antimicrobial agents and catalysts in various organic reactions. nih.gov Although this example does not directly involve this compound, it highlights the utility of the 6-methoxypyridine scaffold in forming stable and reactive metal complexes.

The synthesis of coordination polymers using pyridine-containing ligands is another area of active research. For example, 2-(1,2,4-1H-triazol-3-yl)pyridine has been used to create one-dimensional coordination polymers with various transition metals. rsc.org These materials can exhibit interesting properties such as photoluminescence, which has applications in sensors and light-emitting devices. rsc.org By analogy, polymers or coordination compounds derived from this compound could also exhibit unique photophysical or catalytic properties.

Development of Novel Methodologies Using this compound

The reactivity of the allyl alcohol and the methoxypyridine functionalities in this compound can be exploited to develop novel synthetic methodologies. The allyl alcohol can undergo a variety of transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, epoxidation, or participation in transition metal-catalyzed cross-coupling reactions. The pyridine ring can be functionalized further through electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

While specific novel methodologies employing this compound as a key starting material are not widely reported, the broader context of pyridine chemistry suggests numerous possibilities. The development of efficient and selective transformations of such bifunctional molecules is a constant goal in organic synthesis.

Future Research Directions and Unexplored Avenues

Investigation of New Asymmetric Synthetic Routes

The development of enantioselective methods to access chiral molecules is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. For 2-(6-methoxypyridin-3-yl)prop-2-en-1-ol, the creation of stereogenic centers would open doors to new applications.

Future work should focus on establishing catalytic asymmetric synthetic routes. One promising approach involves the use of "ene"-reductases (EREDs). These enzymes have demonstrated high selectivity in the asymmetric reduction of activated alkenes. researchgate.net Research could explore the use of EREDs, potentially in combination with photoredox catalysis, to achieve the enantioselective reduction of the vinyl pyridine (B92270) moiety. researchgate.net This merger of biocatalysis and photocatalysis has shown potential for creating new, synthetically useful asymmetric transformations. researchgate.net

Another avenue lies in the development of transition metal-free dual catalytic systems. For instance, a system employing a chiral phosphoric acid and a photosensitizer under visible light has been successful in the enantioselective reduction of azaarene-based ketones. researchgate.net Adapting such a system for the asymmetric functionalization of the alkene in this compound could provide a valuable method for producing chiral derivatives.

Exploration of Organocatalytic Transformations

Organocatalysis offers a powerful and often more sustainable alternative to metal-based catalysis. The pyridyl-alkene-alcohol structure of this compound is ripe for exploration with organocatalytic methods.

A key area of interest is the development of organocatalytic oxidation reactions. For example, a novel method for the stereoselective oxidation of alcohols to enals has been developed using an amine-catalyzed IBX-oxidation. rsc.org This approach, which demonstrates excellent compatibility for the direct synthesis of enals from saturated alcohols, could potentially be adapted to selectively oxidize the alcohol functionality of the title compound, leading to the corresponding enal with high stereoselectivity. rsc.org

Furthermore, the unique reactivity of pyridinyl radicals, generated from pyridinium (B92312) ions via single-electron transfer (SET) reduction, offers another exciting prospect. acs.org Dithiophosphoric acid has been identified as a versatile catalyst capable of pyridine protonation, SET reduction, and hydrogen atom abstraction. acs.org Investigating the application of such catalysts to this compound could lead to novel C-H functionalization reactions at the allylic position, providing a new strategy for pyridine functionalization that diverges from classical Minisci chemistry. acs.org

Advanced Mechanistic Studies using in situ Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of advanced in situ spectroscopic techniques can provide invaluable real-time insights into the reactive intermediates and transition states involved in reactions of this compound.

Techniques such as stopped-flow kinetics and continuous-flow kinetics analysis can be employed to study the rates of fast reactions. researchgate.net For photocatalytic processes, time-resolved spectroscopy can be used to observe the excited states of photocatalysts and the generation of radical intermediates. For instance, Stern-Volmer quenching studies can confirm the interaction between a photocatalyst's excited state and a pyridinium ion. acs.org

Mechanistic investigations into photocatalytic reactions involving related structures have revealed stepwise processes. acs.org For example, the photoinduced transformation of nitroarenes has been shown to proceed through intermediates like azobenzene (B91143) before coupling with other reactants. acs.org Similar detailed studies on reactions involving this compound would be highly beneficial. High-resolution mass spectrometry (HRMS) can also be a powerful tool for detecting key intermediates. acs.org

Development of Flow Chemistry Protocols for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. researchgate.netdurham.ac.uk Developing flow chemistry protocols for the synthesis and functionalization of this compound would be a significant step towards its practical application.

Continuous-flow systems allow for precise control over reaction parameters such as temperature and pressure, which can lead to improved yields and reduced side-product formation. researchgate.net These systems are modular and can be configured for multi-step syntheses, incorporating in-line purification and analysis. durham.ac.ukresearchgate.net For example, a flow setup could involve a packed-bed reactor with a solid-supported reagent or catalyst, followed by in-line quenching and purification steps using scavenger resins. thieme-connect.de

The scalability of flow processes is a major advantage. semanticscholar.org A reaction developed on a small scale in a microreactor can often be scaled up by simply running the system for a longer duration or by "numbering-up" with multiple reactors in parallel. researchgate.net This approach has been successfully used for the gram-scale synthesis of various compounds. semanticscholar.org The development of standardized flow chemistry protocols, including detailed descriptions of the equipment and parameters, is crucial for ensuring reproducibility. researchgate.net

Discovery of Novel Reactivity Patterns for the Pyridyl-Alkene-Alcohol Motif

The combination of a pyridine ring, an alkene, and an alcohol in one molecule creates a unique electronic and steric environment that could lead to novel and unexpected reactivity.

One area for exploration is the photocatalytic difunctionalization of the alkene. researchgate.net For instance, a visible-light-induced three-component reaction of alkenes with pyridine derivatives and isocyanates has been developed to produce β-pyridyl amides with high regioselectivity. researchgate.net Applying a similar strategy to this compound could lead to the synthesis of complex molecules in a single step.

Another promising direction is the use of the pyridyl group to direct reactions at other parts of the molecule. The electronic properties of the pyridine ring can be exploited to trigger asymmetric transformations. researchgate.net Additionally, the development of one-pot tandem reactions could leverage the different functional groups. For example, a ruthenium-catalyzed isomerization of the allyl alcohol to a ketone, followed by a condensation reaction, could be a pathway to new heterocyclic structures. researchgate.net The synthesis of piperidine (B6355638) alkaloids has been achieved through one-pot sequential reactions starting from a chiral aziridine, demonstrating the power of tandem processes. rsc.org

The exploration of these future research directions will undoubtedly expand the synthetic utility of this compound and contribute to the broader field of organic chemistry.

Q & A

Basic: What are the optimal synthetic routes for 2-(6-methoxypyridin-3-yl)prop-2-en-1-ol?

Answer:
The synthesis typically involves multi-step strategies:

  • Step 1: Grignard reactions or nucleophilic substitutions to introduce the methoxypyridine moiety. For example, coupling a methoxypyridine derivative with an allylic alcohol precursor under controlled conditions (e.g., anhydrous, inert atmosphere) .
  • Step 2: Functional group modifications, such as oxidation of propargyl intermediates to yield the allylic alcohol structure. Reagents like KMnO₄ or CrO₃ may be employed for selective oxidation .
  • Step 3: Purification via column chromatography or crystallization to isolate the product. Industrial-scale synthesis may optimize reaction conditions (e.g., temperature, solvent polarity) to minimize by-products .

Basic: How can spectroscopic methods (NMR, MS) characterize this compound?

Answer:

  • ¹H/¹³C NMR: The methoxy group (~δ 3.8–4.0 ppm in ¹H NMR) and allylic protons (δ 4.5–5.5 ppm) provide distinct splitting patterns. The pyridine ring protons show deshielding (δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 180.1). Fragmentation patterns reveal cleavage of the methoxy group or allylic chain .
  • IR Spectroscopy: Hydroxyl (-OH) stretching (~3200–3600 cm⁻¹) and conjugated C=C bonds (~1650 cm⁻¹) validate the structure .

Advanced: How does the reactivity of this compound compare to chlorinated analogs (e.g., 6-chloropyridin-3-yl derivatives)?

Answer:

  • Electronic Effects: The methoxy group is electron-donating, increasing pyridine ring electron density and altering regioselectivity in electrophilic substitutions compared to electron-withdrawing chlorine .
  • Redox Stability: Methoxy derivatives are less prone to reduction than chlorinated analogs, which may undergo dehalogenation under catalytic hydrogenation (Pd/C, H₂) .
  • Hydrogen Bonding: The hydroxyl group in the allylic chain enhances solubility in polar solvents, while chlorine analogs exhibit stronger hydrophobic interactions .

Advanced: What challenges arise in crystallographic analysis of this compound?

Answer:

  • Crystal Packing: The compound’s flexible allylic chain and planar pyridine ring may lead to disordered structures, requiring high-resolution data (<1.0 Å) for accurate refinement using SHELXL .
  • Hydrogen Bonding: Graph set analysis (e.g., Etter’s rules) identifies motifs like O–H···N (pyridine) or O–H···O (methoxy) interactions, which influence lattice stability .
  • Twinned Crystals: Multi-domain twinning can complicate data interpretation. Strategies include using TWINLAW in SHELXTL or alternative space group assignments .

Advanced: How to design structure-activity relationship (SAR) studies for this compound in medicinal chemistry?

Answer:

  • Variation of Substituents: Synthesize analogs with substituents at the 6-position (e.g., F, Cl, Br) to assess electronic effects on receptor binding .
  • Bioisosteric Replacements: Replace the allylic alcohol with amine or ketone groups to study hydrogen-bonding interactions with targets (e.g., enzymes, ion channels) .
  • In Vitro Assays: Use competitive binding assays (e.g., radioligand displacement) or enzymatic inhibition studies to quantify activity changes .

Advanced: What computational methods predict the bioactivity of this compound?

Answer:

  • PASS Algorithm: Predicts biological activity spectra (e.g., antimicrobial, anti-inflammatory) based on structural descriptors like topological polar surface area (TPSA) .
  • Docking Simulations: Molecular docking (AutoDock Vina, Schrödinger) models interactions with targets (e.g., COX-2, nicotinic receptors). The methoxy group may enhance π-π stacking with aromatic residues .
  • ADMET Prediction: Tools like SwissADME estimate solubility (LogP ~1.5) and blood-brain barrier penetration, critical for CNS-targeted drug design .

Advanced: How to address stereochemical outcomes in the synthesis of enantiomerically pure derivatives?

Answer:

  • Chiral Catalysts: Use asymmetric catalysis (e.g., Sharpless epoxidation) to control allylic alcohol stereochemistry .
  • Chromatographic Resolution: Chiral HPLC or SFC separates enantiomers. Select columns with cellulose-based stationary phases (e.g., Chiralpak IC) .
  • Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with chiral acids (e.g., tartaric acid) for selective crystallization .

Advanced: How to mitigate solubility limitations in biological assays?

Answer:

  • Co-Solvent Systems: Use DMSO-water mixtures (<5% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Pro-drug Design: Convert the hydroxyl group to a phosphate ester for improved bioavailability, with enzymatic cleavage in vivo .
  • Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to increase stability and cellular uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.